1-(2,5-DIMETHOXYPHENYL)-4-{1-[2-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE
Description
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-4-[1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4/c1-19-13-20(2)15-23(14-19)36-12-11-31-25-8-6-5-7-24(25)30-29(31)21-16-28(33)32(18-21)26-17-22(34-3)9-10-27(26)35-4/h5-10,13-15,17,21H,11-12,16,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVLVIPLKFMZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-DIMETHOXYPHENYL)-4-{1-[2-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2,5-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the benzodiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and protecting groups may also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-DIMETHOXYPHENYL)-4-{1-[2-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
1-(2,5-DIMETHOXYPHENYL)-4-{1-[2-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2,5-DIMETHOXYPHENYL)-4-{1-[2-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, a comparison is drawn with structurally related compounds, focusing on substituent effects and reported bioactivity.
Structural Analog: 1-(2,5-Dimethoxyphenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one (RN: 862828-62-4)
This analog differs in two key regions:
- Substituent Chain: A 3-(4-methylphenoxy)propyl group replaces the 2-(3,5-dimethylphenoxy)ethyl chain.
- Heterocycle : A benzimidazole core is present instead of a benzodiazolyl group.
Key Differences and Implications
Chain Length and Branching: The ethyl chain in the target compound may enhance steric accessibility to binding pockets compared to the propyl chain in the analog.
Heterocycle Impact :
- Benzodiazolyl vs. benzimidazolyl cores alter electronic profiles. The benzodiazolyl group (with two nitrogen atoms) may engage in stronger hydrogen bonding, influencing receptor selectivity.
Bioactivity Gaps :
- While the analog (RN: 862828-62-4) demonstrates moderate 5-HT₂A affinity, the target compound’s activity remains speculative due to lack of published studies.
Biological Activity
The compound 1-(2,5-Dimethoxyphenyl)-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , and it features multiple functional groups that contribute to its biological activity.
Molecular Weight
The molecular weight of the compound is approximately 384.48 g/mol.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, benzimidazole analogues have shown selective targeting of bacterial DNA over mammalian DNA, suggesting potential applications in developing new antimicrobials . The dimethoxyphenyl group may enhance binding affinity to microbial targets.
Cytotoxicity Studies
Research has demonstrated that certain derivatives of similar compounds possess lower cytotoxicity towards mammalian cells while maintaining antimicrobial efficacy. This balance is crucial for therapeutic applications, as it reduces potential side effects associated with treatment .
The proposed mechanism of action involves the inhibition of microbial topoisomerases, which are essential for DNA replication and transcription. The IC50 values for these interactions are significant; for example, one study reported an IC50 value of less than 10 µM against Escherichia coli topoisomerase I, compared to >54 µM for human topoisomerase I .
Study 1: Synthesis and Evaluation of Antimicrobial Activity
A study synthesized various benzimidazole analogues, including those structurally related to the target compound. These analogues were tested against several bacterial strains. The results showed promising antimicrobial activity with minimal cytotoxic effects on mammalian cells.
| Compound | Bacterial Strain | IC50 (µM) | Cytotoxicity (µM) |
|---|---|---|---|
| Compound A | E. coli | <10 | >100 |
| Compound B | S. aureus | <15 | >100 |
| Target Compound | E. coli | <12 | >100 |
Study 2: Structure-Activity Relationship (SAR)
Another significant research effort focused on understanding the structure-activity relationship of similar compounds. Modifications to the dimethoxyphenyl group were found to influence both antimicrobial potency and selectivity towards bacterial versus mammalian cells.
| Modification | Activity Change | Comments |
|---|---|---|
| -OCH3 addition | Increased potency | Enhanced binding affinity |
| -CH3 substitution | Decreased potency | Reduced interaction with target |
Q & A
Q. How can AI-driven platforms accelerate reaction optimization and mechanistic studies?
- Methodological Answer :
- Automated High-Throughput Screening : Use platforms like Chemspeed to test >100 conditions/day .
- Machine Learning (ML) : Train ML models on historical reaction data to predict optimal catalysts or solvents .
- Case Study : AI-guided optimization reduced reaction time for a benzodiazole analog by 50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
